Cas no 33495-41-9 (7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol)

7-{(4-Chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol is a structurally complex heterocyclic compound featuring a quinoline core substituted with a pyridinylmethyl and 4-chlorophenylamino moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biological pathways involving quinoline-based interactions. The presence of both electron-rich (quinolin-8-ol) and electron-deficient (4-chlorophenyl) groups may confer tunable electronic properties, while the pyridine nitrogen offers coordination potential for metal-binding applications. Its multifunctional design allows for derivatization at multiple sites, making it a versatile intermediate for drug discovery or materials science. The compound's stability is likely enhanced by intramolecular hydrogen bonding between the hydroxyl and adjacent nitrogen centers.
7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol structure
33495-41-9 structure
商品名:7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol
CAS番号:33495-41-9
MF:C21H16ClN3O
メガワット:361.824243545532
CID:6187646
PubChem ID:3615052

7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol 化学的及び物理的性質

名前と識別子

    • 7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol
    • 7-(((4-chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
    • Oprea1_569278
    • 7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
    • AKOS000808821
    • SR-01000445799
    • F0842-0038
    • AKOS016290504
    • 7-[(4-chloroanilino)-pyridin-2-ylmethyl]quinolin-8-ol
    • SR-01000445799-1
    • Z56174669
    • Oprea1_186865
    • 33495-41-9
    • インチ: 1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H
    • InChIKey: FQZXWUOBDWABRR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)NC(C1C=CC=CN=1)C1C=CC2=CC=CN=C2C=1O

計算された属性

  • せいみつぶんしりょう: 361.0981898g/mol
  • どういたいしつりょう: 361.0981898g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 58Ų

7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0842-0038-40mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0842-0038-10μmol
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0842-0038-30mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0842-0038-75mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0842-0038-10mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0842-0038-5mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0842-0038-4mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0842-0038-25mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0842-0038-1mg
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0842-0038-5μmol
7-{[(4-chlorophenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol
33495-41-9 90%+
5μl
$63.0 2023-05-17

7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol 関連文献

7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-olに関する追加情報

7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol (CAS No. 33495-41-9)

The compound 7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol (CAS No. 33495-41-9) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a quinoline core with a substituted pyridine group and a chlorophenyl moiety, making it a promising candidate for various applications.

Recent studies have highlighted the pharmacological activity of this compound, particularly its potential as an anti-inflammatory and anti-tumor agent. Researchers have demonstrated that the quinolinol derivatives derived from this compound exhibit remarkable selectivity towards specific cellular pathways, which could be exploited for targeted drug delivery systems. The integration of the pyridin-2-ylmethyl group into the molecule has been shown to enhance its bioavailability and stability, making it a more viable option for therapeutic applications.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, ensuring its suitability for large-scale production. The chlorophenyl amino group plays a crucial role in stabilizing the molecule's structure, thereby enhancing its overall functionality.

From an analytical standpoint, this compound has been extensively characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and electronic properties, which are critical for understanding its reactivity and interaction with biological systems.

Looking ahead, the compound holds immense potential in the development of novel materials for optoelectronic devices due to its conjugated π-system and photoluminescent properties. Scientists are actively exploring its application in organic light-emitting diodes (OLEDs) and solar cells, where its unique electronic characteristics could lead to more efficient energy conversion systems.

In conclusion, 7-{(4-chlorophenyl)amino(pyridin-2-yl)methyl}quinolin-8-ol (CAS No. 33495-41-) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure, combined with its superior chemical properties, positions it as a key player in advancing modern science and technology.

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